N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide
Description
N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group and a 2-fluorophenyl group, along with a carbothioamide functional group
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FN3S/c18-12-5-6-15(13(19)11-12)21-17(24)23-9-7-22(8-10-23)16-4-2-1-3-14(16)20/h1-6,11H,7-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTPVAFZSMQDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The 2,4-dichlorophenyl and 2-fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. This involves the reaction of the piperazine core with 2,4-dichloronitrobenzene and 2-fluoronitrobenzene, followed by reduction of the nitro groups to amines.
Carbothioamide Formation: The final step involves the reaction of the substituted piperazine with carbon disulfide and an appropriate amine to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbothioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the carbothioamide group, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the piperazine ring and the carbothioamide group suggests potential binding to biological macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)piperazine: Lacks the 2-fluorophenyl group and carbothioamide functionality.
4-(2-fluorophenyl)piperazine: Lacks the 2,4-dichlorophenyl group and carbothioamide functionality.
N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine: Lacks the carbothioamide functionality.
Uniqueness
N-(2,4-dichlorophenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide is unique due to the combination of the 2,4-dichlorophenyl and 2-fluorophenyl groups with the carbothioamide functionality
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
